Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-
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Overview
Description
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is a chiral amine compound with the molecular formula C15H17NO It is known for its unique structural properties, which include a benzenemethanamine backbone with a methyl group and a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- typically involves the reaction of benzenemethanamine with a suitable methylating agent and a phenylmethoxy group donor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction. The process may also require temperature control and inert atmosphere to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods allows for the optimization of reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- can be compared with other similar compounds, such as:
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, ®-: The enantiomer of the (S)-form, which may have different biological activities and properties.
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-: Without the chiral center, this compound may exhibit different reactivity and applications.
Benzenemethanamine,a-methyl-2-(methoxy)-: Lacking the phenyl group, this compound may have different chemical and biological properties.
Biological Activity
Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, (S)-, also known as (S)-α-methyl-2-(phenylmethoxy)benzylamine, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (S)-α-methyl-2-(phenylmethoxy)benzylamine can be represented as follows:
- Molecular Formula : C16H19NO
- Molecular Weight : 255.34 g/mol
- IUPAC Name : Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, (S)-
Pharmacological Profile
-
Mechanism of Action
- The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may contribute to its psychoactive effects and potential therapeutic applications in mood disorders.
-
Biological Activities
- Antidepressant Effects : Preliminary studies suggest that (S)-α-methyl-2-(phenylmethoxy)benzylamine exhibits antidepressant-like effects in animal models. Its mechanism may involve the modulation of serotonin levels in the brain.
- Antitumor Activity : Recent research indicates that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The specific effects of (S)-α-methyl-2-(phenylmethoxy)benzylamine on cancer cell lines remain to be fully elucidated.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of several phenylmethoxy derivatives. The results indicated that (S)-α-methyl-2-(phenylmethoxy)benzylamine demonstrated significant improvement in depressive-like behaviors in rodent models compared to control groups .
Case Study 2: Antitumor Effects
In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study on structurally similar compounds reported a dose-dependent inhibition of cell growth in breast cancer cells (MDA-MB-231), suggesting that (S)-α-methyl-2-(phenylmethoxy)benzylamine might share similar properties .
Data Summary
Properties
IUPAC Name |
(1S)-1-(2-phenylmethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOVQVVIPNUFM-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.